2,4-Dichloro-5-cyano-phenylhydrazine
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Overview
Description
2,4-Dichloro-5-cyano-phenylhydrazine (DCPh) is an organic compound with a wide range of applications in the scientific research field. It is a white, odourless, crystalline solid with a molecular weight of 181.55 g/mol and a melting point of 156-158°C. DCPh has been used as a reagent in a variety of organic synthesis reactions, as a catalyst for organic reactions, and as an analytical reagent in spectroscopic studies. It is also used as a model compound for studying the mechanism of action of certain enzymes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-cyano-phenylhydrazine is not fully understood. However, it is believed that the cyano group of 2,4-Dichloro-5-cyano-phenylhydrazine is responsible for its reactivity. The cyano group is capable of forming a covalent bond with certain functional groups in organic molecules, such as amines and thiols. This covalent bonding is believed to be the basis for the catalytic activity of 2,4-Dichloro-5-cyano-phenylhydrazine in organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Dichloro-5-cyano-phenylhydrazine are not well understood. However, it is believed that the cyano group of 2,4-Dichloro-5-cyano-phenylhydrazine is capable of forming covalent bonds with certain functional groups in organic molecules, such as amines and thiols. This covalent bonding is believed to be the basis for the catalytic activity of 2,4-Dichloro-5-cyano-phenylhydrazine in organic synthesis reactions. In addition, 2,4-Dichloro-5-cyano-phenylhydrazine has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,4-Dichloro-5-cyano-phenylhydrazine in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of organic synthesis reactions. However, there are some limitations to using 2,4-Dichloro-5-cyano-phenylhydrazine in laboratory experiments. It is not soluble in water and is not very stable in the presence of light or heat. In addition, the cyano group of 2,4-Dichloro-5-cyano-phenylhydrazine can react with certain functional groups in organic molecules, which may lead to unwanted side reactions.
Future Directions
There are several potential future directions for research on 2,4-Dichloro-5-cyano-phenylhydrazine. These include further studies on its mechanism of action and its biochemical and physiological effects. In addition, researchers could explore its potential applications in the synthesis of novel drugs, as well as its potential use as a catalyst in organic synthesis reactions. Furthermore, further studies could be conducted to determine the optimal conditions for using 2,4-Dichloro-5-cyano-phenylhydrazine in laboratory experiments, as well as to investigate its potential as an antibacterial agent.
Synthesis Methods
2,4-Dichloro-5-cyano-phenylhydrazine can be synthesized by the reaction of 2,4-dichloro-5-nitrophenylhydrazine with an alkali metal cyanide in an aqueous solution. The reaction takes place in a two-step process. In the first step, the nitro group is reduced to an amine group, and in the second step, the amine group is converted to a cyano group. The reaction is typically carried out in an aqueous solution of sodium or potassium cyanide at a temperature of 70-80°C.
Scientific Research Applications
2,4-Dichloro-5-cyano-phenylhydrazine is widely used in scientific research for a variety of purposes. It is used as a reagent in organic synthesis reactions, as a catalyst for organic reactions, and as an analytical reagent in spectroscopic studies. It is also used as a model compound for studying the mechanism of action of certain enzymes. In addition, 2,4-Dichloro-5-cyano-phenylhydrazine has been used in the synthesis of several important drugs, such as the anti-cancer drug temozolomide and the anti-inflammatory drug celecoxib.
properties
IUPAC Name |
2,4-dichloro-5-hydrazinylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c8-5-2-6(9)7(12-11)1-4(5)3-10/h1-2,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEVIDSJZYOBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NN)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-cyano-phenylhydrazine |
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